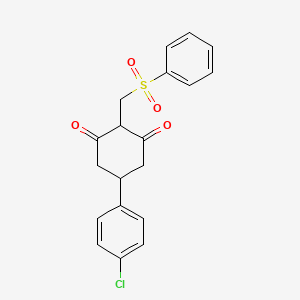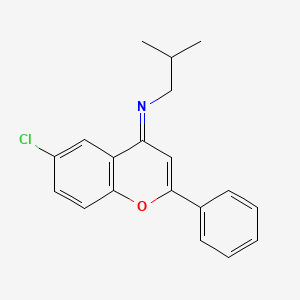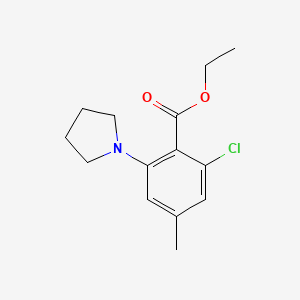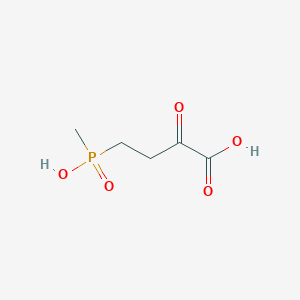![molecular formula C20H23N3O2S B1227246 (5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Antitubercular Evaluation
- Diversity-Oriented Synthesis : This compound is part of a diverse range of analogues synthesized for antimycobacterial activity against Mycobacterium tuberculosis. The synthesis process employs the Bohlmann-Rahtz reaction, offering operational simplicity and high reactivity with a range of aryl and heteroaryl β-enaminones (Kantevari et al., 2011).
Computational Chemistry Studies
- Tautomeric Preferences : Computational studies, specifically DFT calculations, have been conducted on similar quinoline derivatives to understand their tautomeric forms and proton transfer dynamics (Dobosz, Gawinecki, & Kanabaj, 2010).
Medicinal Chemistry
- Caspase-3 Inhibitory Activity : Synthesis of quinoline derivatives, which are structurally related, has shown potential in inhibiting caspase-3, an enzyme critical in apoptosis. This application is significant in the development of anti-cancer therapies (Kravchenko et al., 2005).
Neuropharmacology
- Amnesia-Reversal Activity : Quinoline derivatives have been evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, showing potential in neuropharmacological applications (Butler et al., 1987).
Anticonvulsant Activity
- Derivatives of Tetramic Acid : Derivatives of pyrrolidine-2,4-dione, including quinoline derivatives, have exhibited anticonvulsant activity, indicating their potential use in treating seizure disorders (Sorokina et al., 2007).
Antihyperglycemic Agents
- Synthesis of Quinolinylidinethiazolidine-2,4-diones : These compounds, including similar quinoline derivatives, have been synthesized as potential antihyperglycemic agents, important in diabetes treatment (Riyaz, Naidu, & Dubey, 2012).
Anticancer and Radiosensitizing Evaluation
- Novel Sulfonamides with Quinoline Groups : Quinoline and pyrimidoquinoline derivatives, including compounds structurally related to the queried compound, have been synthesized and evaluated for anticancer activity and their ability to enhance the killing effect of γ-radiation (Ghorab et al., 2015).
Propiedades
Nombre del producto |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Fórmula molecular |
C20H23N3O2S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H23N3O2S/c1-3-9-22-11-5-6-15-12-14(7-8-17(15)22)13-16-18(24)21-20(26)23(10-4-2)19(16)25/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3,(H,21,24,26)/b16-13- |
Clave InChI |
CBVRNKHUXZRTLB-SSZFMOIBSA-N |
SMILES isomérico |
CCCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C |
SMILES canónico |
CCCN1CCCC2=C1C=CC(=C2)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)


![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)
![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)


![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)